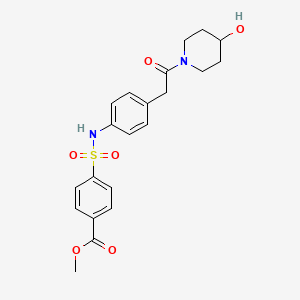

methyl 4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

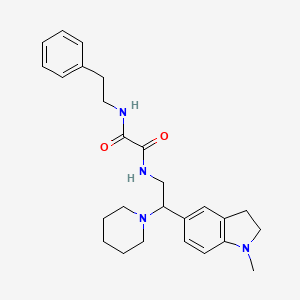

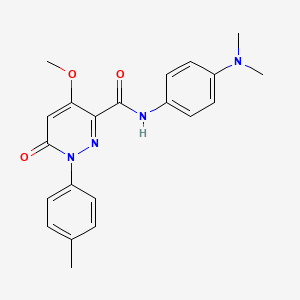

This compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . The presence of the piperidine ring, a common feature in many pharmaceuticals , suggests that this compound could potentially have biological activity.

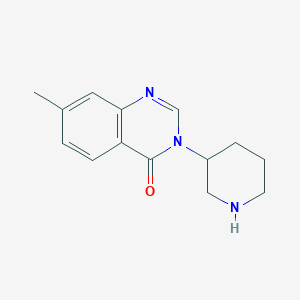

Molecular Structure Analysis

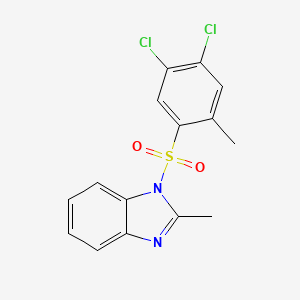

The compound contains a piperidine ring, a sulfonamide group, and a benzoate ester. The presence of these functional groups can greatly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and ester groups could participate in hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications

Chemical Synthesis and Properties

Research on related compounds illustrates the versatility and reactivity of compounds with similar structures. For example, a study by Ukrainets et al. (2014) detailed the cyclization of a methyl benzoate derivative in the presence of bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical behavior in synthetic conditions Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A.. This kind of reaction is fundamental in developing new chemical entities with potential applications in various fields, including materials science and pharmacology.

Photoluminescent Properties

Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives related to the compound of interest, displaying significant photoluminescent properties. These compounds exhibited strong blue fluorescence emission with good photoluminescence quantum yields, suggesting their potential use in optoelectronic devices and as fluorescence probes Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r.. The study highlights how modifications to the molecular structure can impact the material's physical properties, opening avenues for designing new materials with specific photonic applications.

Antimicrobial Activity

Chohan and Shad (2011) explored sulfonamide-derived compounds for their antimicrobial efficacy. They synthesized new ligands and their metal complexes, which demonstrated moderate to significant antibacterial activity against various strains and good antifungal activity Chohan, Z., & Shad, H.. This research suggests that compounds with sulfonamide groups, similar to the chemical , could be promising candidates for developing new antimicrobial agents.

Applications in Organic Synthesis

A study by Kischel et al. (2007) on iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including methyl benzoates, showcased an efficient method for synthesizing benzylated products under mild conditions Kischel, J., Mertins, K., Michalik, D., Zapf, A., & Beller, M.. This type of reaction is crucial for constructing complex organic molecules, demonstrating the utility of methyl benzoate derivatives in synthetic organic chemistry.

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 4-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-29-21(26)16-4-8-19(9-5-16)30(27,28)22-17-6-2-15(3-7-17)14-20(25)23-12-10-18(24)11-13-23/h2-9,18,22,24H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMLQTGHDJVDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825216.png)

![1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2825222.png)

![[4-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2825226.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)

![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825238.png)